Glycerophospholipids, cephalins

Catalog No.
S1538750
CAS No.
39382-08-6
M.F
C9H18NO8P
M. Wt
299.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycerophospholipids, cephalins

CAS Number

39382-08-6

Product Name

Glycerophospholipids, cephalins

IUPAC Name

[(2R)-2-acetyloxy-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropyl] acetate

Molecular Formula

C9H18NO8P

Molecular Weight

299.21 g/mol

InChI

InChI=1S/C9H18NO8P/c1-7(11)15-5-9(18-8(2)12)6-17-19(13,14)16-4-3-10/h9H,3-6,10H2,1-2H3,(H,13,14)/t9-/m1/s1

InChI Key

CFWRDBDJAOHXSH-SECBINFHSA-N

SMILES

Array

Synonyms

Phosphatidyl Serine, Phosphatidyl Serines, Phosphatidylserine, Phosphatidylserines, Phosphoglycerides, Serine, Serine Phosphoglycerides, Serine, Phosphatidyl, Serines, Phosphatidyl

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC

The exact mass of the compound Phosphatidylethanolamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids. It belongs to the ontological category of 3-sn-phosphatidyl-L-serine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Glycerophospholipids [GP] -> Glycerophosphoserines [GP03] -> Diacylglycerophosphoserines [GP0301]. However, this does not mean our product can be used or applied in the same or a similar way.

Glycerophospholipids, commonly referred to as cephalins or phosphatidylethanolamines (PE), are a critical class of zwitterionic phospholipids distinguished by their small, primary amine-containing ethanolamine headgroup and bulky hydrophobic acyl chains [1]. This specific molecular geometry imparts a characteristic 'cone' shape to the lipid, fundamentally differentiating its physical behavior from cylindrical lipids like lecithins (phosphatidylcholines, PC) [2]. In industrial and biomedical procurement, cephalins are primarily sourced not for basic emulsification, but for their unique phase behavior—specifically their propensity to form inverted hexagonal (HII) phases—and their specific biochemical reactivity[1]. These properties make them critical as fusogenic helper lipids in advanced lipid nanoparticle (LNP) formulations, stimuli-responsive smart liposomes, and as essential procoagulant surface catalysts in in vitro diagnostic (IVD) reagents [3].

Attempting to substitute cephalins (PE) with more abundant and cost-effective lecithins (PC) routinely results in functional failure in advanced formulation and diagnostic workflows [1]. Because PC possesses a bulky choline headgroup, it strictly forms stable, flat lamellar bilayers that actively resist membrane fusion [2]. In contrast, the cone-shaped geometry of PE induces negative membrane curvature, which is an absolute biophysical prerequisite for the endosomal escape of LNP-encapsulated genetic therapies [2]. Furthermore, in diagnostic applications such as Activated Partial Thromboplastin Time (aPTT) assays, the primary amine group of cephalins provides a specific catalytic surface for the coagulation cascade; replacing it with the quaternary amine of PC abolishes the required binding affinity for the prothrombinase complex, rendering the assay insensitive to coagulation factor deficiencies [3].

Fusogenicity and Hexagonal Phase Transition for LNP Efficacy

The utility of cephalins as helper lipids in LNPs is driven by their unique thermotropic phase behavior. Unlike PC, which maintains a stable lamellar bilayer across a wide temperature range, naturally derived cephalins (such as egg PE) undergo a distinct lamellar-to-inverted hexagonal (L-alpha to HII) phase transition. Differential scanning calorimetry and leakage assays demonstrate that as temperatures approach the transition point (e.g., ~45°C for egg PE), PE liposomes experience a rapid acceleration in membrane destabilization and contents leakage, whereas PC liposomes exhibit zero measurable leakage under identical conditions for >48 hours [1]. This phase transition is the primary driver of membrane fusion and endosomal escape in vivo.

Evidence DimensionMembrane destabilization and contents leakage rate near transition temperature
Target Compound DataRapid acceleration in leakage and lipid mixing
Comparator Or BaselinePhosphatidylcholine (PC) (Zero measurable leakage for >48 hours)
Quantified DifferenceOrders of magnitude increase in membrane fusion/leakage kinetics
ConditionsAqueous liposome dispersion at pH 4.5 to 9.5, near 45°C

Buyers formulating mRNA LNPs must select PE over PC to ensure the lipid envelope can destabilize and release the payload upon endosomal acidification or thermal triggering.

Enzyme-Responsive Structural Transformation via Phospholipase C

Cephalins exhibit a fundamentally different structural transformation upon enzymatic hydrolysis compared to lecithins, making them superior precursors for enzyme-responsive drug delivery systems. When subjected to Phospholipase C (PLC) cleavage, the diacylglycerol product of PC escapes the lipid bilayer, leading to simple dissolution. In stark contrast, the diacylglycerol product of PE adopts a new configuration that remains within the lipid bilayer, driving a controlled, radical restructuring of the nanovesicle[1]. This distinct retention of the hydrolysis product allows PE-based nanocarriers to undergo programmed morphological shifts rather than uncontrolled degradation.

Evidence DimensionFate of diacylglycerol product post-PLC hydrolysis
Target Compound DataDiacylglycerol remains within the bilayer, driving controlled nanostructure reconfiguration
Comparator Or BaselinePhosphatidylcholine (PC) (Diacylglycerol escapes the bilayer)
Quantified DifferenceBinary difference in product retention and subsequent vesicle morphology
ConditionsLiposomal dispersion treated with Bacillus cereus Phospholipase C

This divergent enzymatic response dictates the selection of PE for designing smart nanocarriers that must release payloads specifically at disease sites overexpressing PLC.

Essential Procoagulant Surface Activity in aPTT Diagnostic Reagents

In the manufacturing of Activated Partial Thromboplastin Time (aPTT) reagents, cephalins serve as the indispensable substitute for platelet factor 3. The primary amino group and specific stereochemistry of cephalins (PE/PS mixtures) are strictly required for the assembly of the prothrombinase complex. Studies evaluating phospholipid composition in coagulation assays reveal that replacing amino-phospholipids with non-amine analogs (or relying solely on PC) increases the apparent dissociation constant (Kd) for factor Va by approximately 25-fold and for factor Xa by 5-fold [1]. This drastic loss of binding affinity completely nullifies the reagent's ability to accurately measure clotting times.

Evidence DimensionDissociation constant (Kd) for Factor Va in the prothrombinase complex
Target Compound DataHigh affinity binding (baseline Kd) enabled by primary amino-phospholipids (Cephalins)
Comparator Or BaselineNon-amine phospholipids / PC-dominant mixtures
Quantified Difference~25-fold increase in Kd (indicating a 96% loss in binding affinity)
ConditionsIn vitro prothrombinase activity / coagulation assay

IVD procurement teams must source validated cephalins to ensure their aPTT reagents meet the strict sensitivity requirements for detecting clinical hemophilia and monitoring heparin therapy.

Helper Lipid in mRNA Lipid Nanoparticles (LNPs)

Cephalins are the requisite choice for LNP formulations where endosomal escape is a bottleneck. Their ability to undergo a lamellar-to-hexagonal phase transition under specific conditions provides the necessary membrane destabilization kinetics that stable bilayer lipids like PC cannot achieve [1].

Active Component in aPTT Coagulation Reagents

For in vitro diagnostic (IVD) manufacturing, cephalins provide the essential primary amine functionalities required to anchor the prothrombinase complex. This ensures the high-affinity binding of factors Va and Xa, a critical requirement that generic lecithins fail to support [3].

Enzyme-Triggered Smart Liposomes for Targeted Oncology

In the development of stimuli-responsive nanocarriers, cephalins are selected over lecithins because their diacylglycerol hydrolysis products remain within the lipid bilayer following Phospholipase C cleavage. This enables controlled structural reconfiguration and targeted payload release at tumor sites overexpressing PLC[2].

Physical Description

Yellowish solid; [Merck Index] Highly hygroscopic solid; [Sigma-Aldrich MSDS]

XLogP3

-4.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

299.07700353 Da

Monoisotopic Mass

299.07700353 Da

Heavy Atom Count

19

Appearance

Unit:50 mg/ml, 1mlSolvent:chloroformPurity:98+%Physical liquid

UNII

7CMB6B4449

Wikipedia

1,2-distearoyl-sn-glycero-3-phosphoserine

Use Classification

Cosmetics -> Skin conditioning

Dates

Last modified: 08-15-2023
1. M. Bogdanov, W. Dowhan, Journal of Biological Chemistry, Vol. 274 pp. 36827-36830, 19992. J. Vance, Journal of Lipid Research, Vol. 49 pp. 1377-1387, 20083. D. Lang et al., Journal of Neurochemistry, Vol. 65 pp. 810, 1995

Explore Compound Types